molecular formula C19H16N4O2S B2681839 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034376-63-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2681839
CAS RN: 2034376-63-9
M. Wt: 364.42
InChI Key: OOZYNMZRVFVILH-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, and a thiazole ring .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . Pyrazoles are organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . Thiazoles are a class of organic compounds with a five-membered C3NS ring .


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Pyrazoles can react with electrophiles at the 3-position or the 5-position . Thiazoles can undergo a variety of reactions including alkylation, acylation, halogenation, and nitration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furans are typically colorless, flammable, and highly volatile .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have been conducted on the synthesis of heterocyclic compounds, including pyrazole and thiazole derivatives, which share structural similarities with N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide. These studies have explored their potential biological activities, such as antibacterial, antiurease, antioxidant, and anticancer activities.

  • Antibacterial, Antiurease, and Antioxidant Activities : Research conducted by Sokmen et al. (2014) focused on the synthesis of 1,2,4-triazole derivatives, which showed effective antiurease and antioxidant activities. This study underscores the potential of structurally similar compounds in combating oxidative stress and urease-related disorders (Sokmen et al., 2014).

  • Anticancer and Anti-5-lipoxygenase Agents : Another significant study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. The research highlights the potential application of such compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).

  • Antimicrobial Activity of Chitosan Schiff Bases : Hamed et al. (2020) developed Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, showing that these compounds exhibit antimicrobial activity. This research suggests potential applications in developing antimicrobial agents (Hamed et al., 2020).

  • Mycobacterium Tuberculosis GyrB Inhibitors : A study by Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase, indicating a potential route for developing new antituberculosis drugs (Jeankumar et al., 2013).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-18(17-13-26-19(22-17)14-4-2-1-3-5-14)20-7-8-23-11-16(10-21-23)15-6-9-25-12-15/h1-6,9-13H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZYNMZRVFVILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

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